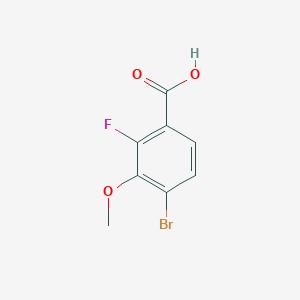

4-Bromo-2-fluoro-3-methoxybenzoic acid

Description

BenchChem offers high-quality 4-Bromo-2-fluoro-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOKKTOXWITJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582871 | |

| Record name | 4-Bromo-2-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194804-92-7 | |

| Record name | 4-Bromo-2-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-methoxybenzoic acid (CAS 194804-92-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoro-3-methoxybenzoic acid, with the CAS number 194804-92-7, is a halogenated and methoxylated benzoic acid derivative. Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its known properties, including physicochemical data and its utility as a synthetic intermediate. While detailed experimental protocols and spectroscopic data are not widely available in public literature, this document consolidates the existing information to serve as a foundational resource for researchers.

Core Properties

4-Bromo-2-fluoro-3-methoxybenzoic acid is a white to off-white solid.[1] Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 194804-92-7[1][2][3][4][5] |

| Molecular Formula | C₈H₆BrFO₃[1][2][3][4][5] |

| Molecular Weight | 249.03 g/mol [1][2][3][4][5] |

| IUPAC Name | 4-Bromo-2-fluoro-3-methoxybenzoic acid |

| Synonyms | 4-bromo-2-fluoro-3-methoxy-benzoic acid |

| MDL Number | MFCD06656802[1] |

| PubChem ID | 16102676[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 168-170 °C | [2] |

| Boiling Point | 331 °C at 760 mmHg | [2] |

| Density | 1.701 g/cm³ | [2] |

| Flash Point | 154 °C | [2] |

| Vapor Pressure | 6.41E-05 mmHg at 25°C | [2] |

| Refractive Index | 1.563 | [2] |

| pKa (Predicted) | 2.92 ± 0.10 | [3] |

| Appearance | White to off-white solid | [1] |

Synthesis and Reactivity

The reactivity of this compound is largely dictated by its functional groups: the carboxylic acid, the aromatic ring, and the halogen substituents. The carboxylic acid can undergo typical reactions such as esterification and amidation. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of various substituents at the 4-position. The fluorine and methoxy groups influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions.

A potential synthetic workflow, based on common organic chemistry transformations, is outlined below. This diagram illustrates a logical, though not experimentally verified, pathway to the target molecule.

Applications in Research and Development

4-Bromo-2-fluoro-3-methoxybenzoic acid is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]

-

Pharmaceutical Development: Its structural motifs are of interest in medicinal chemistry. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates.[6] It is suggested to be an important intermediate in the development of anti-inflammatory and analgesic drugs.[1]

-

Agrochemical Industry: This compound serves as a building block for the synthesis of novel pesticides and herbicides.[2]

-

Organic Synthesis: The distinct functional groups allow for a range of chemical transformations, making it a versatile reagent for creating diverse molecular architectures.[2]

-

Material Science: It has potential applications in the formulation of specialty polymers and resins due to its contribution to thermal stability and chemical resistance.[1]

Safety and Handling

Safety data sheets (SDS) are available from various chemical suppliers. The compound is assigned the hazard codes Xi (Irritant) and Xn (Harmful).[2] It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. Storage at 0-8°C is recommended.[1]

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (NMR, IR, MS) for 4-Bromo-2-fluoro-3-methoxybenzoic acid is not available in the public domain at the time of this writing. Researchers are advised to acquire this data upon synthesis or purchase for full characterization.

Biological Activity and Signaling Pathways

Currently, there is no publicly available research detailing the biological activity of 4-Bromo-2-fluoro-3-methoxybenzoic acid or its involvement in any specific signaling pathways. Its utility is described as a building block for creating potentially bioactive molecules.[1][6] Future research may elucidate its specific biological targets and mechanisms of action.

Given the absence of specific biological data, a diagram illustrating its role as a versatile building block in drug discovery is provided below. This highlights the logical flow from this intermediate to the development of potential therapeutic agents.

References

- 1. 4-BROMO-2-FLUORO-3-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]

- 3. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-methoxybenzoic Acid

This technical guide provides a comprehensive overview of 4-bromo-2-fluoro-3-methoxybenzoic acid, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and organic synthesis.

Molecular Structure and Properties

4-Bromo-2-fluoro-3-methoxybenzoic acid is a benzoic acid derivative characterized by the presence of four different substituents on the benzene ring: a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid group. The molecular formula for this compound is C₈H₆BrFO₃.[1][2][3][4] Its structure makes it a valuable and versatile building block in the synthesis of more complex molecules.[2][5]

The arrangement of these functional groups on the aromatic ring gives the molecule its specific chemical reactivity and properties. The IUPAC name, 4-Bromo-2-fluoro-3-methoxybenzoic acid, precisely describes the positions of these substituents.

Physicochemical Data

The key quantitative properties of 4-bromo-2-fluoro-3-methoxybenzoic acid are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₈H₆BrFO₃ | [1][2][3][4][5] |

| Molecular Weight | 249.03 g/mol | [1][2][3][4][5] |

| CAS Number | 194804-92-7 | [1][2][5] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 168-170 °C | [5] |

| Boiling Point | 331 °C at 760 mmHg | [5] |

| Flash Point | 154 °C | [5] |

| Density | 1.701 g/cm³ | [5] |

Role in Organic Synthesis

4-Bromo-2-fluoro-3-methoxybenzoic acid is a key intermediate in the synthesis of a variety of organic compounds.[2][5] Its utility stems from the presence of multiple functional groups that can be selectively targeted in chemical reactions. It is particularly valuable in the pharmaceutical and agrochemical industries.[2][5] In pharmaceutical development, it serves as a building block for creating novel drug candidates, including those with anti-inflammatory and analgesic properties.[2] In the agrochemical sector, it is used in the synthesis of pesticides and herbicides.[5]

Caption: Synthetic utility of 4-bromo-2-fluoro-3-methoxybenzoic acid.

Experimental Protocols

Signaling Pathways

The concept of a signaling pathway is not applicable to a small molecule like 4-bromo-2-fluoro-3-methoxybenzoic acid itself. Signaling pathways are complex series of biochemical reactions within a cell, involving proteins and other molecules, that govern cellular responses. While this compound may be used to synthesize a drug that targets a specific component of a signaling pathway, the compound itself does not possess such a pathway.

References

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-methoxybenzoic acid

Abstract: This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of 4-Bromo-2-fluoro-3-methoxybenzoic acid (CAS RN: 194804-92-7). This polysubstituted aromatic carboxylic acid is a valuable building block in medicinal chemistry and materials science. This document details a representative synthetic protocol, summarizes key physical and chemical properties, and explores the compound's reactivity, with a focus on transformations relevant to drug development. Detailed experimental protocols for key reactions and visualizations of synthetic and mechanistic pathways are provided to support researchers, scientists, and drug development professionals.

Introduction

4-Bromo-2-fluoro-3-methoxybenzoic acid is a versatile synthetic intermediate characterized by a unique substitution pattern on the benzene ring.[1] The presence of four distinct functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a methoxy group—imparts a high degree of functionality and allows for selective chemical modifications. These features make it an ideal scaffold and building block for the synthesis of complex, biologically active molecules.[1] Consequently, it is widely utilized in pharmaceutical research and development, particularly in the creation of novel anti-inflammatory and anti-cancer agents.[2] It also serves as an important intermediate in the production of agrochemicals and specialty polymers.[2]

Synthesis of 4-Bromo-2-fluoro-3-methoxybenzoic acid

While multiple synthetic routes are possible, a common and effective strategy for the preparation of polysubstituted benzoic acids is the directed ortho-metalation (DoM) of a suitable precursor, followed by carboxylation. In this case, 1-bromo-3-fluoro-2-methoxybenzene serves as a logical starting material. The methoxy group acts as a powerful directing group, facilitating regioselective deprotonation at the adjacent C4 position by a strong organolithium base. The resulting aryllithium species is then quenched with carbon dioxide to yield the desired carboxylic acid.

Representative Experimental Protocol: Synthesis via Directed ortho-Metalation

Reaction Scheme:

-

Step 1: Directed ortho-Lithiation of 1-bromo-3-fluoro-2-methoxybenzene.

-

Step 2: Carboxylation with Carbon Dioxide.

-

Step 3: Acidic Workup.

Materials:

-

1-bromo-3-fluoro-2-methoxybenzene (1.0 eq)

-

n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Carbon dioxide (CO₂), solid (dry ice) or gas

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-bromo-3-fluoro-2-methoxybenzene (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Carboxylation: Quench the reaction by adding an excess of crushed dry ice in small portions, or by bubbling CO₂ gas through the solution. Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

-

Workup: Quench the reaction mixture with 1 M HCl solution and adjust the pH to ~2. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 4-Bromo-2-fluoro-3-methoxybenzoic acid.

Physicochemical and Spectroscopic Properties

Summarized below are the key physical, chemical, and spectroscopic properties of 4-Bromo-2-fluoro-3-methoxybenzoic acid.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 194804-92-7 | [1][4] |

| Molecular Formula | C₈H₆BrFO₃ | [1][4] |

| Molecular Weight | 249.03 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 168-170 °C | [1] |

| Boiling Point | 331 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.701 g/cm³ (Predicted) | [1] |

Spectroscopic Data

While a complete, published set of spectral data is not available from the initial search, typical spectroscopic features can be predicted based on the structure. The following table outlines the expected chemical shifts for ¹H and ¹³C NMR.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| -COOH | 11.0 - 13.0 | Broad singlet, concentration and solvent dependent. |

| Ar-H (H5) | 7.6 - 7.8 | Doublet, coupled to H6. |

| Ar-H (H6) | 7.2 - 7.4 | Doublet, coupled to H5. |

| -OCH₃ | 3.9 - 4.1 | Singlet. |

| ¹³C NMR | ||

| C=O | 165 - 170 | |

| C-F (C2) | 158 - 162 | Doublet, large ¹JCF coupling. |

| C-Br (C4) | 110 - 115 | |

| C-OCH₃ (C3) | 145 - 150 | |

| C-COOH (C1) | 120 - 125 | |

| Ar-CH (C5, C6) | 115 - 130 | |

| -OCH₃ | 55 - 60 |

Reactivity and Applications

The reactivity of 4-Bromo-2-fluoro-3-methoxybenzoic acid is dictated by its array of functional groups, making it a versatile substrate for a variety of chemical transformations.

Reactivity at the Bromine Atom: Cross-Coupling Reactions

The C-Br bond is the most common site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the facile construction of C-C and C-N bonds, which is a cornerstone of modern drug synthesis.

-

Suzuki-Miyaura Coupling: The reaction with aryl or heteroaryl boronic acids (or esters) is a powerful method to form biaryl structures. This is a widely used transformation in the synthesis of pharmaceuticals.

-

Sonogashira Coupling: Coupling with terminal alkynes provides access to aryl-alkynyl scaffolds.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines.

Reactivity at the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes standard transformations:

-

Esterification: Reaction with alcohols under acidic conditions or using coupling agents yields the corresponding esters.

-

Amidation: Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine, or direct amide coupling using reagents like HATU or EDC, forms amides. This is a critical reaction for building larger molecules in drug discovery.

Reactivity at the Fluorine Atom

The C-F bond is significantly stronger than the C-Br bond and is generally unreactive under standard palladium-catalyzed cross-coupling conditions. This orthogonality allows for selective reactions at the bromine position. However, under more forcing conditions or with specialized nickel catalysts, the C-F bond can be activated for cross-coupling, offering an additional handle for late-stage functionalization.

Key Applications

This compound is a key intermediate in the synthesis of various high-value molecules:

-

Pharmaceuticals: It is a building block for developing novel therapeutics, including anti-inflammatory drugs and anti-cancer agents.[2]

-

Agrochemicals: It is used to synthesize pesticides and herbicides.[1]

-

Materials Science: It can be used in the formulation of specialty polymers, where the fluorine and bromine atoms can enhance thermal stability and chemical resistance.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a detailed, generalized protocol for the Suzuki-Miyaura coupling of 4-Bromo-2-fluoro-3-methoxybenzoic acid with a generic arylboronic acid.

Materials:

-

4-Bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03-0.05 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1 M HCl to pH ~2. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-methoxybenzoic Acid: Suppliers, Pricing, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-3-methoxybenzoic acid, a key building block in the synthesis of novel therapeutic agents. The document details its chemical properties, current suppliers and pricing, and explores its application in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer drugs.

Introduction

4-Bromo-2-fluoro-3-methoxybenzoic acid (CAS No. 194804-92-7) is a substituted aromatic carboxylic acid that has garnered significant interest in the field of drug discovery.[1] Its unique molecular architecture, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzoic acid scaffold, provides a versatile platform for the synthesis of complex organic molecules with diverse biological activities.[2] The strategic placement of these functional groups influences the compound's reactivity, lipophilicity, and metabolic stability, making it an attractive starting material for the development of novel pharmaceuticals.[1] This guide aims to provide researchers and drug development professionals with a thorough understanding of this compound, from procurement to potential applications.

Chemical Properties and Specifications

4-Bromo-2-fluoro-3-methoxybenzoic acid is a white to off-white solid with the molecular formula C₈H₆BrFO₃ and a molecular weight of 249.03 g/mol .[3] It is characterized by a melting point range of 168-170 °C.[2] The presence of the carboxylic acid moiety, along with the halogen and methoxy substituents, allows for a wide range of chemical modifications, making it a valuable intermediate in multi-step organic synthesis.[2]

| Property | Value | Reference |

| CAS Number | 194804-92-7 | [3] |

| Molecular Formula | C₈H₆BrFO₃ | [3] |

| Molecular Weight | 249.03 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 168-170 °C | [2] |

| Purity | Typically ≥97% | [1] |

Suppliers and Pricing

The availability and pricing of 4-Bromo-2-fluoro-3-methoxybenzoic acid can vary between suppliers and are subject to change based on purity, quantity, and market demand. Below is a summary of known suppliers and indicative pricing. It is recommended to contact the suppliers directly for the most up-to-date information and to request quotes for bulk quantities.

| Supplier | Location | Purity | Quantity | Price (USD) | Notes |

| Chem-Impex | USA | ≥97% | - | Price not listed | Contact for quote |

| Santa Cruz Biotechnology | USA | - | - | Price not listed | For research use only |

| LookChem | Global | - | - | Price not listed | Connects with various suppliers |

| RHAWN (via NAVIMRO) | South Korea | 98% | 100 mg | ~ $57.00 | Price converted from KRW |

| 98% | 250 mg | ~ $77.00 | Price converted from KRW | ||

| 98% | 1 g | ~ $153.00 | Price converted from KRW | ||

| 98% | 5 g | ~ $668.00 | Price converted from KRW | ||

| P&S Chemicals | Europe | - | - | Price not listed | Contact for quote |

Pricing is indicative and subject to change. It is advisable to contact the suppliers for current pricing and availability.

Applications in Drug Discovery

4-Bromo-2-fluoro-3-methoxybenzoic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel anti-inflammatory and anti-cancer agents.[1] The substituted benzoic acid motif is a common scaffold in many biologically active compounds.

A notable application of structurally similar compounds is in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer.[4] The 4-bromo-phenylamide core, which can be synthesized from precursors like 4-Bromo-2-fluoro-3-methoxybenzoic acid, has been shown to be crucial for binding to the hinge region of the FGFR1 kinase domain.[4]

Experimental Protocols

General Protocol for the Synthesis of a 4-Bromo-N-arylbenzamide Derivative:

-

Amide Coupling: To a solution of 4-Bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the desired aniline derivative (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Signaling Pathways and Experimental Workflows

As previously mentioned, derivatives of 4-Bromo-2-fluoro-3-methoxybenzoic acid have been investigated as inhibitors of FGFR1. The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and migration. Its aberrant activation is implicated in various cancers. The diagram below illustrates a simplified representation of the FGFR1 signaling cascade and the potential point of inhibition by a derivative of 4-Bromo-2-fluoro-3-methoxybenzoic acid.

Caption: Simplified FGFR1 signaling pathway and the inhibitory action of a 4-Bromo-2-fluoro-3-methoxybenzoic acid derivative.

The general workflow for the discovery and evaluation of such inhibitors often follows a multi-step process, from initial synthesis to biological testing.

Caption: General experimental workflow for the synthesis and evaluation of 4-Bromo-2-fluoro-3-methoxybenzoic acid derivatives as kinase inhibitors.

Conclusion

4-Bromo-2-fluoro-3-methoxybenzoic acid is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its unique substitution pattern provides a scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and inflammation. While the availability of detailed public information on its direct biological activity is limited, the exploration of structurally related compounds highlights its promise as a starting point for the development of potent and selective inhibitors of key biological targets. This guide provides a foundational resource for researchers interested in procuring and utilizing this compound in their drug discovery efforts.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 4-Bromo-2-fluoro-3-methoxybenzoic acid, a key building block in the synthesis of novel pharmaceutical and agrochemical agents. Due to the limited availability of specific toxicological data for this compound, this document synthesizes information from structurally related benzoic acid derivatives to provide a comprehensive safety framework. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize exposure risks.

Physicochemical and Toxicological Profile

Quantitative data for 4-Bromo-2-fluoro-3-methoxybenzoic acid and its structural analogs are summarized below. This information is crucial for understanding the compound's behavior and potential hazards.

Table 1: Physicochemical Properties of 4-Bromo-2-fluoro-3-methoxybenzoic Acid [1]

| Property | Value |

| CAS Number | 194804-92-7 |

| Molecular Formula | C₈H₆BrFO₃ |

| Molecular Weight | 249.03 g/mol |

| Melting Point | 168-170 °C |

| Boiling Point | 331 °C at 760 mmHg |

| Density | 1.701 g/cm³ |

| pKa (Predicted) | 2.92 ± 0.10 |

| Appearance | White to off-white solid |

Table 2: GHS Hazard Classification of Structurally Similar Compounds

| Compound | GHS Classification | Source |

| 4-Bromo-2-fluorobenzoic acid | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory irritation) | [2] |

| 4-Fluoro-3-methoxybenzoic acid | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory irritation) | [3] |

| 2-Bromo-4-methoxybenzoic acid | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory irritation) | [4] |

| 4-Bromobenzoic acid | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory system) | [5] |

Toxicological Summary:

Recommended Personal Protective Equipment (PPE)

A risk-based approach should be employed to select appropriate PPE. The following diagram outlines the decision-making process for handling 4-Bromo-2-fluoro-3-methoxybenzoic acid.

References

- 1. lookchem.com [lookchem.com]

- 2. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]

- 9. researchgate.net [researchgate.net]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

Solubility Profile of 4-Bromo-2-fluoro-3-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-fluoro-3-methoxybenzoic acid, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] An understanding of the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document outlines the theoretical basis for its solubility, presents a detailed experimental protocol for its determination, and visualizes the experimental workflow.

Core Properties of 4-Bromo-2-fluoro-3-methoxybenzoic Acid

Before delving into its solubility, it is essential to be familiar with the fundamental physicochemical properties of 4-Bromo-2-fluoro-3-methoxybenzoic acid.

| Property | Value |

| CAS Number | 194804-92-7[2][3] |

| Molecular Formula | C₈H₆BrFO₃[2][3] |

| Molecular Weight | 249.03 g/mol [2][3] |

| Appearance | White to off-white solid/crystalline powder[1] |

| Melting Point | 168-170 °C[1] |

| pKa (Predicted) | 2.92 ± 0.10[2] |

Solubility Data

The solubility of an organic compound is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The presence of a carboxylic acid group, a methoxy group, and halogen atoms in 4-Bromo-2-fluoro-3-methoxybenzoic acid suggests a degree of polarity, which will influence its solubility in various organic solvents.

The following table has been prepared for researchers to record their own experimental findings.

| Solvent | Chemical Class | Predicted Solubility | Quantitative Solubility (g/100mL at 25°C) |

| Methanol | Polar Protic | High | Data not available |

| Ethanol | Polar Protic | High | Data not available |

| Acetone | Polar Aprotic | Moderate to High | Data not available |

| Ethyl Acetate | Moderately Polar | Moderate | Data not available |

| Dichloromethane | Non-polar | Low to Moderate | Data not available |

| Toluene | Non-polar | Low | Data not available |

| Hexane | Non-polar | Low | Data not available |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data not available |

| Acetonitrile | Polar Aprotic | Moderate | Data not available |

Experimental Protocols

For solvents where quantitative data is unavailable, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, can be employed to determine the solubility of 4-Bromo-2-fluoro-3-methoxybenzoic acid.

Objective:

To determine the equilibrium solubility of 4-Bromo-2-fluoro-3-methoxybenzoic acid in a selected organic solvent at a specified temperature.

Materials:

-

4-Bromo-2-fluoro-3-methoxybenzoic acid (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Bromo-2-fluoro-3-methoxybenzoic acid to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

HPLC Method (Preferred):

-

Prepare a series of standard solutions of 4-Bromo-2-fluoro-3-methoxybenzoic acid of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

Determine the concentration of 4-Bromo-2-fluoro-3-methoxybenzoic acid in the diluted sample using the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

This method is suitable if 4-Bromo-2-fluoro-3-methoxybenzoic acid has a distinct absorbance peak at a wavelength where the solvent does not absorb.

-

Prepare standard solutions and generate a calibration curve based on absorbance at the wavelength of maximum absorbance (λmax).

-

Dilute the filtered sample and measure its absorbance.

-

Calculate the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows described in this guide.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Caption: Key factors influencing the solubility of 4-Bromo-2-fluoro-3-methoxybenzoic acid.

References

The Synthetic Versatility of 4-Bromo-2-fluoro-3-methoxybenzoic Acid: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-3-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid moiety, provides a versatile platform for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of the applications of 4-Bromo-2-fluoro-3-methoxybenzoic acid, with a focus on its utility in the synthesis of bioactive heterocyclic compounds, its role in key cross-coupling reactions, and its significance in the development of novel pharmaceuticals and agrochemicals.[1][2]

Physicochemical Properties and Reactivity

The strategic placement of the bromo, fluoro, and methoxy groups on the benzoic acid scaffold imparts distinct reactivity to the molecule. The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the fluorine atom and the carboxylic acid, combined with the electron-donating methoxy group, modulates the electron density of the aromatic ring, influencing its reactivity in various transformations.

| Property | Value |

| CAS Number | 194804-92-7 |

| Molecular Formula | C₈H₆BrFO₃ |

| Molecular Weight | 249.03 g/mol |

| Melting Point | 168-170 °C |

| Boiling Point | 331 °C at 760 mmHg |

| Flash Point | 154 °C |

| Density | 1.701 g/cm³ |

Table 1: Physicochemical properties of 4-Bromo-2-fluoro-3-methoxybenzoic acid.[3]

Core Applications in Organic Synthesis

4-Bromo-2-fluoro-3-methoxybenzoic acid is a valuable precursor for a diverse array of organic molecules, particularly those with applications in medicinal chemistry and agrochemical research.[1][2] Its utility stems from the ability to selectively functionalize the different reactive sites on the molecule.

Synthesis of Bioactive Heterocycles

While direct, detailed experimental protocols for the synthesis of specific heterocycles starting from 4-Bromo-2-fluoro-3-methoxybenzoic acid are not abundantly available in the public domain, its structural motifs are highly relevant to the synthesis of important classes of heterocyclic compounds such as quinazolinones and benzoxazines. The general strategies for the synthesis of these heterocycles often involve precursors with similar functionalities.

For instance, the synthesis of quinazolinones frequently involves the condensation of an anthranilic acid derivative with a suitable cyclization partner. 4-Bromo-2-fluoro-3-methoxybenzoic acid can be envisioned as a precursor to a substituted anthranilic acid, which could then be elaborated into a quinazolinone core.

Caption: General synthetic pathway to quinazolinones.

Similarly, benzoxazines are typically synthesized from aminophenols. The functional groups on 4-Bromo-2-fluoro-3-methoxybenzoic acid could be manipulated to generate a substituted aminophenol, which would then undergo cyclization to form the benzoxazine ring system.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring makes 4-Bromo-2-fluoro-3-methoxybenzoic acid an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of C-C and C-N bonds.

Caption: Suzuki-Miyaura coupling of 4-Bromo-2-fluoro-3-methoxybenzoic acid.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

4-Bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

-

To a flame-dried round-bottom flask, add 4-Bromo-2-fluoro-3-methoxybenzoic acid, the arylboronic acid, the base, and the palladium catalyst.

-

Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 92 |

| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |

Table 2: Representative conditions for Suzuki-Miyaura coupling of aryl bromides. Note: These are general conditions and may require optimization for 4-Bromo-2-fluoro-3-methoxybenzoic acid.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[4] This reaction allows for the synthesis of a wide range of N-aryl compounds from 4-Bromo-2-fluoro-3-methoxybenzoic acid by coupling it with various primary or secondary amines.

Caption: Buchwald-Hartwig amination of 4-Bromo-2-fluoro-3-methoxybenzoic acid.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

-

4-Bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq)

-

Amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.4 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

-

Add 4-Bromo-2-fluoro-3-methoxybenzoic acid and the amine.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Representative Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 88 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 91 |

Table 3: Representative conditions for Buchwald-Hartwig amination of aryl bromides. Note: These are general conditions and may require optimization for 4-Bromo-2-fluoro-3-methoxybenzoic acid.

Applications in Medicinal and Agrochemical Chemistry

The derivatives of 4-Bromo-2-fluoro-3-methoxybenzoic acid are of significant interest in the pharmaceutical and agrochemical industries due to their potential biological activities.[1][2] The unique combination of functional groups allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

This versatile building block serves as an important intermediate in the synthesis of novel drug candidates, particularly in the fields of anti-inflammatory and anti-cancer therapies.[5] In the agrochemical sector, it is a crucial component in the synthesis of various pesticides and herbicides, where its halogenated nature contributes to the development of effective crop protection agents.[3]

Conclusion

4-Bromo-2-fluoro-3-methoxybenzoic acid is a valuable and versatile building block in organic synthesis. Its multifaceted reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides synthetic chemists with a powerful tool for the construction of complex and biologically active molecules. The ability to selectively functionalize its various reactive sites makes it an indispensable intermediate for the development of new pharmaceuticals and agrochemicals. Further exploration of its synthetic applications is expected to lead to the discovery of novel compounds with significant therapeutic and agricultural potential.

References

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoro-3-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid, has emerged as a significant building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique arrangement of bromo, fluoro, and methoxy functional groups on the benzoic acid core imparts specific reactivity and physicochemical properties, making it a valuable intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the available information on 4-Bromo-2-fluoro-3-methoxybenzoic acid, including its chemical properties, plausible synthetic routes, and its applications in research and development. Due to the limited availability of a dedicated discovery and historical account in peer-reviewed literature, this guide consolidates information from commercial sources and inferred scientific principles.

Introduction and Discovery

While the specific historical details of the initial discovery and synthesis of 4-Bromo-2-fluoro-3-methoxybenzoic acid (CAS Number: 194804-92-7) are not prominently documented in readily accessible scientific literature, its availability from numerous chemical suppliers indicates its utility and establishment as a research chemical. The compound's emergence is likely tied to the growing demand for highly functionalized aromatic building blocks in drug discovery and agrochemical research. The strategic placement of its substituents allows for selective chemical modifications, enabling the exploration of chemical space in the development of novel bioactive molecules.

This compound is a derivative of benzoic acid, featuring a bromine atom at the 4-position, a fluorine atom at the 2-position, and a methoxy group at the 3-position. This substitution pattern creates a unique electronic and steric environment that influences its reactivity in various chemical transformations.

Physicochemical and Spectroscopic Data

The following tables summarize the known quantitative data for 4-Bromo-2-fluoro-3-methoxybenzoic acid, primarily sourced from chemical supplier databases.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 194804-92-7 | [1][2][3] |

| Molecular Formula | C₈H₆BrFO₃ | [2][3][4] |

| Molecular Weight | 249.03 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 158-162 °C | [4] |

| pKa (Predicted) | 2.92 ± 0.10 | [2] |

Table 2: Spectroscopic Data (Predicted/Typical)

| Spectrum Type | Data |

| ¹H NMR | Predicted shifts would include aromatic protons and a methoxy singlet. |

| ¹³C NMR | Predicted shifts would include carbons of the aromatic ring, the carboxyl group, and the methoxy group. |

| IR (Infrared) | Characteristic peaks for C=O (carboxylic acid), C-O (ether), C-F, and C-Br bonds would be expected. |

| Mass Spec (MS) | The molecular ion peak [M]+ would be expected around m/z 248 and 250 due to bromine isotopes. |

Synthesis and Experimental Protocols

While the original synthesis protocol for 4-Bromo-2-fluoro-3-methoxybenzoic acid is not published in a primary research article, a plausible synthetic route can be devised based on established organic chemistry reactions. A common strategy for the synthesis of polysubstituted benzoic acids involves the functionalization of a pre-existing benzene ring followed by oxidation of a side chain or carboxylation.

One potential synthetic pathway could start from the commercially available 1-bromo-3-fluoro-2-methoxybenzene. This pathway would involve a lithiation followed by carboxylation.

Plausible Experimental Protocol: Synthesis from 1-bromo-3-fluoro-2-methoxybenzene

Materials:

-

1-bromo-3-fluoro-2-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 1-bromo-3-fluoro-2-methoxybenzene (1.0 eq) dissolved in anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Carboxylation: An excess of crushed dry ice is carefully added to the reaction mixture in small portions. The reaction is allowed to slowly warm to room temperature overnight with continuous stirring.

-

Work-up: The reaction is quenched by the slow addition of 1M HCl. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude 4-Bromo-2-fluoro-3-methoxybenzoic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Applications in Research and Development

4-Bromo-2-fluoro-3-methoxybenzoic acid is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][5] The presence of multiple functional groups allows for a variety of subsequent chemical transformations.

-

Pharmaceutical Synthesis: This compound serves as a scaffold for the development of novel therapeutic agents.[5] The carboxylic acid moiety can be readily converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR). The bromo and fluoro substituents can modulate the pharmacokinetic properties of a drug candidate, such as metabolic stability and lipophilicity. It is particularly useful in the development of anti-inflammatory and anti-cancer therapies.[5]

-

Agrochemical Synthesis: In the agrochemical sector, this benzoic acid derivative is used to create new pesticides and herbicides.[4] The unique combination of halogens and a methoxy group can contribute to the biological activity and selectivity of the final product.

-

Organic Synthesis: As a versatile building block, it can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) via the bromo substituent to form new carbon-carbon or carbon-heteroatom bonds, leading to a wide range of complex organic molecules.

Signaling Pathways and Experimental Workflows (Visualizations)

The following diagrams illustrate a plausible synthetic workflow for 4-Bromo-2-fluoro-3-methoxybenzoic acid and its potential use in a drug discovery context.

Caption: Plausible synthetic workflow for 4-Bromo-2-fluoro-3-methoxybenzoic acid.

Caption: Application of the core compound in a typical drug discovery workflow.

Conclusion

4-Bromo-2-fluoro-3-methoxybenzoic acid is a valuable and versatile building block for synthetic chemistry. While its formal discovery and history are not well-documented in academic literature, its commercial availability and utility in the synthesis of pharmaceuticals and agrochemicals are evident. This guide provides a consolidated resource of its known properties, a plausible and detailed synthetic protocol, and highlights its importance in modern chemical research. Further investigation into primary scientific literature may uncover a more detailed historical context and validated spectroscopic data.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-Bromo-2-fluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 4-Bromo-2-fluoro-3-methoxybenzoic acid as a key starting material. This versatile building block, featuring a unique substitution pattern of bromo, fluoro, and methoxy groups on a benzoic acid core, serves as a valuable scaffold in medicinal chemistry and agrochemical research. The presented protocols focus on two powerful synthetic transformations: amide coupling for the development of kinase inhibitors and Suzuki-Miyaura cross-coupling for the synthesis of biaryl compounds.

Application Note 1: Synthesis of Novel Benzamide Derivatives as FGFR1 Inhibitors for Cancer Therapy

Introduction: 4-Bromo-2-fluoro-3-methoxybenzoic acid is an excellent starting point for the synthesis of potent and selective kinase inhibitors. The substituted benzamide moiety is a common scaffold in many kinase inhibitors, and the functional groups on the starting material allow for strategic modifications to optimize binding affinity and pharmacokinetic properties. Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation of cancer cells in various malignancies, including non-small cell lung cancer.[1] Inhibition of the FGFR1 signaling pathway is a clinically validated strategy for cancer treatment. This application note details the synthesis of N-aryl benzamides derived from 4-Bromo-2-fluoro-3-methoxybenzoic acid and their potential as FGFR1 inhibitors.

Signaling Pathway: The FGFR1 signaling cascade is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PLCγ pathway, which promote cell proliferation, survival, and angiogenesis. The synthesized benzamide derivatives are designed to competitively bind to the ATP-binding site of the FGFR1 kinase domain, thereby inhibiting its activity and blocking these downstream oncogenic signals.

References

Application Notes and Protocols for 4-Bromo-2-fluoro-3-methoxybenzoic acid in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-3-methoxybenzoic acid is a versatile aromatic building block increasingly utilized in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom for cross-coupling, a fluorine atom, and a methoxy group, makes it a valuable precursor in the development of novel pharmaceuticals and agrochemicals.[1][2] The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2]

The Suzuki coupling allows for the efficient and selective construction of biaryl structures, which are prevalent in many biologically active compounds. The fluorine and methoxy substituents on the 4-bromo-2-fluoro-3-methoxybenzoic acid ring can influence the electronic properties and conformation of the resulting biaryl products, potentially enhancing their biological activity, metabolic stability, and pharmacokinetic profiles.

These application notes provide an overview of the use of 4-Bromo-2-fluoro-3-methoxybenzoic acid in Suzuki coupling reactions, including recommended catalysts, bases, and solvents, as well as a general experimental protocol.

Data Presentation: Typical Suzuki Coupling Reaction Conditions

While specific quantitative data for the Suzuki coupling of 4-Bromo-2-fluoro-3-methoxybenzoic acid is not widely published, the following table summarizes typical reaction conditions successfully employed for structurally similar substituted bromobenzoic acids. These conditions can serve as a strong starting point for reaction optimization.

| Catalyst System | Ligand (if applicable) | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference Substrate |

| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane / H₂O | 90 - 100 | 80-95 | 4-Amino-3-bromobenzoic acid |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O | 100 | >95 | 4-Bromobenzothiazone |

| PdCl₂(dppf) | - | Cs₂CO₃ | THF / H₂O | 80 | 95 | 4-Bromobenzonitrile |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 92 | 4-Amino-3-bromobenzoic acid derivative |

| Pd/C | - | K₂CO₃ | Ethanol / H₂O | Room Temp. | High | Phenylboronic acid |

Experimental Protocols

The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-fluoro-3-methoxybenzoic acid with an arylboronic acid. Optimization of specific parameters may be required for different arylboronic acids.

Materials:

-

4-Bromo-2-fluoro-3-methoxybenzoic acid (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Round-bottom flask or reaction vial with a screw cap and septum

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask, add 4-Bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Seal the flask with a rubber septum.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

-

Solvent Addition:

-

Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) to the flask via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously.

-

Heat the reaction to the desired temperature (typically 80-100 °C) using an oil bath or heating mantle.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid.

-

Mandatory Visualizations

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using a 4-Bromo-2-fluoro-3-methoxybenzoic Acid Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with ALK or ROS1-positive tumors.[3] The protocols detailed below are based on established synthetic routes to Crizotinib and its precursors, offering valuable insights into the practical application of similar building blocks in drug development.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps involved in the preparation of a Crizotinib intermediate, starting from a functionalized phenyl derivative.

Table 1: Asymmetric Reduction of 2,6-dichloro-3-fluoroacetophenone

| Parameter | Value | Reference |

| Substrate | 2,6-dichloro-3-fluoroacetophenone | [4] |

| Catalyst | D-valine 3, 5-bis (3-methylbut-2-yl) salicylaldehyde Schiff base zinc complex | [4] |

| Reducing Agent | HSi(OEt)₃ | [4] |

| Solvent | Anhydrous THF and t-butanol | [4] |

| Temperature | -20 °C | [4] |

| Reaction Time | 12 hours | [4] |

| Yield | 86.7% | [4] |

| Enantiomeric Excess (ee) | 96.3% | [4] |

Table 2: Bromination of Pyridine Intermediate

| Parameter | Value | Reference |

| Starting Material | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | [5] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [5] |

| Solvent | Acetonitrile/Dichloromethane | [5] |

| Temperature | -15 °C to -10 °C | [5] |

| Yield | 80-85% | [5] |

Table 3: Suzuki Coupling Reaction

| Parameter | Value | Reference |

| Aryl Halide | (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine | [6] |

| Boronic Ester | 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1-tert-butoxycarbonylpiperidine | [6] |

| Catalyst | Pd(Ph₃P)₂Cl₂ | [6] |

| Base | Na₂CO₃ | [6] |

| Solvent | DMF | [6] |

| Temperature | 60 °C | [6] |

| Reaction Time | 6 hours | [6] |

| Yield | 92.3% | [6] |

Experimental Protocols

Protocol 1: Asymmetric Reduction to (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

This protocol describes the asymmetric reduction of a prochiral ketone to a chiral alcohol, a critical step in establishing the stereochemistry of the final drug molecule.

Materials:

-

2,6-dichloro-3-fluoroacetophenone

-

D-valine 3, 5-bis (3-methylbut-2-yl) salicylaldehyde Schiff base zinc complex

-

Triethoxysilane (HSi(OEt)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butanol

-

25% Potassium Hydroxide (KOH) solution

-

Magnetic stirrer

-

Reaction vessel

Procedure:

-

To a reactor equipped with a magnetic stirrer at -20 °C, add the catalyst (1.5 mol%), anhydrous THF, and tert-butanol.

-

Add 2,6-dichloro-3-fluoroacetophenone (1.0 eq).

-

Stir the mixture for 10 minutes.

-

Add HSi(OEt)₃ (2.5 eq).

-

Allow the reaction to proceed for 12 hours.

-

Carefully pour the reaction mixture into a 25% KOH solution and hydrolyze for 1 hour.

-

Separate the organic and aqueous phases.

-

Purify the organic phase by distillation under reduced pressure to obtain (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[4]

Protocol 2: Synthesis of (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

This protocol details the regioselective bromination of a pyridine ring, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

-

(R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Dichloromethane

-

Sodium metabisulfite

-

Potassium hydroxide

-

Triethylamine

-

Methanol

Procedure:

-

Dissolve the aminopyridine starting material in dichloromethane at -15 °C.

-

Add a solution of NBS in acetonitrile over 75 minutes, maintaining the temperature below -10 °C.

-

Stir the reaction for 10 minutes.

-

Quench the reaction by adding a solution of sodium metabisulfite and potassium hydroxide in water, adjusting the temperature to 0 °C.

-

Perform an aqueous workup with a triethylamine wash.

-

Crystallize the product from methanol to yield the desired bromopyridine.[5]

Protocol 3: Suzuki Coupling to form the Crizotinib Core Structure

This protocol describes the palladium-catalyzed Suzuki coupling, a powerful C-C bond-forming reaction widely used in pharmaceutical synthesis.

Materials:

-

(R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

-

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-1-tert-butoxycarbonylpiperidine

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(Ph₃P)₂Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

Dimethylformamide (DMF)

-

tert-Butyl methyl ether

Procedure:

-

Dissolve the bromopyridine and the boronic ester in DMF.

-

Add an aqueous solution of Na₂CO₃.

-

Add the Pd(Ph₃P)₂Cl₂ catalyst.

-

Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 6 hours.

-

Cool the reaction to room temperature and filter to remove insoluble materials.

-

Extract the product with tert-butyl methyl ether.

-

Wash the combined organic phases with saturated NaCl solution and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the coupled product.[6]

Visualizations

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, can drive oncogenesis.[7][8] The aberrant ALK signaling activates several downstream pathways, including the RAS-ERK, JAK-STAT, and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[9][10] Crizotinib acts as an inhibitor of the ALK tyrosine kinase, thereby blocking these downstream signaling events.

Caption: Simplified ALK signaling pathway and the inhibitory action of Crizotinib.

General Experimental Workflow for Pharmaceutical Intermediate Synthesis

The synthesis of a pharmaceutical intermediate from a substituted benzoic acid analogue typically involves a series of well-defined steps, including functional group transformations and carbon-carbon bond-forming reactions. The following diagram illustrates a generalized workflow.

Caption: Generalized workflow for the synthesis of a pharmaceutical intermediate.

References

- 1. Studies on the dynamic resolution of Crizotinib intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2014124594A1 - Crizotinib preparation method - Google Patents [patents.google.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for the Synthesis of Agrochemical Compounds with 4-Bromo-2-fluoro-3-methoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-2-fluoro-3-methoxybenzoic acid is a versatile aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring bromine, fluorine, and methoxy functional groups, enhances its reactivity and makes it an ideal starting material for the synthesis of various biologically active molecules, including those with applications in the agrochemical sector.[1][2] This document outlines a proposed synthetic pathway for the preparation of the herbicide halauxifen-methyl, a synthetic auxin herbicide, starting from 4-Bromo-2-fluoro-3-methoxybenzoic acid. Halauxifen-methyl is effective for the control of broadleaf weeds. The synthesis involves a multi-step process including decarboxylation, halogen exchange, directed ortho-lithiation/borylation, and a final Suzuki coupling reaction.

Proposed Synthetic Pathway:

The overall proposed synthesis transforms 4-Bromo-2-fluoro-3-methoxybenzoic acid into the herbicide halauxifen-methyl via several key intermediates.

Caption: Proposed synthetic pathway from 4-Bromo-2-fluoro-3-methoxybenzoic acid to Halauxifen-methyl.

Experimental Protocols

Step 1: Decarboxylation of 4-Bromo-2-fluoro-3-methoxybenzoic Acid

This protocol describes the removal of the carboxylic acid group to yield 1-Bromo-3-fluoro-2-methoxybenzene. The reaction proceeds via an oxidative radical decarboxylation.[3][4]

Protocol:

-

To a reaction vessel, add 4-Bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq), silver acetate (AgOAc, 0.2 eq), and potassium persulfate (K₂S₂O₈, 5.0 eq).

-

Add acetonitrile (MeCN) as the solvent to achieve a suitable concentration (e.g., 0.1 M).

-

Seal the vessel and heat the reaction mixture to 100 °C.

-

Maintain stirring at this temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with diethyl ether (Et₂O) and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-Bromo-3-fluoro-2-methoxybenzene.

Data Presentation:

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 4-Bromo-2-fluoro-3-methoxybenzoic acid | 249.03 | 1.00 | 1.0 | - | - | - |

| 1-Bromo-3-fluoro-2-methoxybenzene | 205.02 | - | - | 0.82 | (e.g., 0.62) | (e.g., 75) |

Note: Actual yield and percent yield are examples and will vary based on experimental conditions.

Step 2: Halogen Exchange of 1-Bromo-3-fluoro-2-methoxybenzene

This step converts the aryl bromide to the corresponding aryl chloride, a key intermediate for the subsequent borylation. This can be achieved using a nickel-catalyzed halogen exchange reaction.[2][5][6]

Protocol:

-

In a microwave-safe reaction vial, combine 1-Bromo-3-fluoro-2-methoxybenzene (1.0 eq) and nickel(II) chloride (NiCl₂, 2.0 eq).

-

Add N,N-Dimethylformamide (DMF) as the solvent.

-

Seal the vial and heat the mixture using microwave irradiation to 170 °C for 5-10 minutes. Alternatively, conventional heating at 170 °C for 4 hours can be used.

-

Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude oil by column chromatography to afford 1-Chloro-3-fluoro-2-methoxybenzene.

Data Presentation:

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1-Bromo-3-fluoro-2-methoxybenzene | 205.02 | 1.00 | 1.0 | - | - | - |

| 1-Chloro-3-fluoro-2-methoxybenzene | 160.57 | - | - | 0.78 | (e.g., 0.47) | (e.g., 60) |

Note: Actual yield and percent yield are examples and will vary based on experimental conditions.

Step 3: Directed Ortho-lithiation and Borylation

This protocol describes the regioselective borylation of 1-Chloro-3-fluoro-2-methoxybenzene to form 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, a crucial intermediate for the final coupling step.[7][8]

Protocol:

-

Dissolve 1-Chloro-3-fluoro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours.

-

In a separate flask, dissolve trimethyl borate (B(OMe)₃, 1.2 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the lithiated aryl solution to the trimethyl borate solution via cannula while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) at 0 °C.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude boronic acid.

-

The crude 4-Chloro-2-fluoro-3-methoxyphenylboronic acid can be purified by recrystallization or used directly in the next step.[5]

Data Presentation:

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1-Chloro-3-fluoro-2-methoxybenzene | 160.57 | 1.00 | 1.0 | - | - | - |

| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 204.39 | - | - | 1.27 | (e.g., 1.08) | (e.g., 85) |

Note: Actual yield and percent yield are examples and will vary based on experimental conditions.

Step 4: Suzuki Coupling to Synthesize Halauxifen-methyl

The final step involves a palladium-catalyzed Suzuki coupling between the synthesized boronic acid and Methyl 4-amino-3,6-dichloropyridine-2-carboxylate to form the active herbicide, Halauxifen-methyl.[7][9][10]

Caption: Key components of the Suzuki coupling reaction for Halauxifen-methyl synthesis.

Protocol:

-

To a reaction flask, add 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (1.1 eq), Methyl 4-amino-3,6-dichloropyridine-2-carboxylate (1.0 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting materials are consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Halauxifen-methyl.

Data Presentation:

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| Methyl 4-amino-3,6-dichloropyridine-2-carboxylate | 221.03 | 1.00 | 1.0 | - | - | - |